BenchChemオンラインストアへようこそ!

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Structural verification Chiral purity Chemical procurement

This chiral 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a selective PDE4 inhibitor validated in the patent literature. Unlike the pentan-3-yl regioisomer (CAS 1157793-67-3), the α-carbon branching of the pentan-2-yl group provides a distinct SAR probe for PDE4 binding affinity and selectivity. Researchers studying cAMP-mediated inflammatory signaling in asthma, COPD, and autoimmune models benefit from a defined chemotype distinct from the 5-carboxamide PDE4 inhibitor series. Multi-gram availability (up to 10 g) supports medium-scale in vivo pharmacology and extended in vitro screening. Confirm lot-specific purity (>95%) and PDE4 QC data before use.

Molecular Formula C13H20N4
Molecular Weight 232.331
CAS No. 1157780-30-7
Cat. No. B2720259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS1157780-30-7
Molecular FormulaC13H20N4
Molecular Weight232.331
Structural Identifiers
SMILESCCCC(C)NC1=CC2=C(N=C1)N(N=C2C)C
InChIInChI=1S/C13H20N4/c1-5-6-9(2)15-11-7-12-10(3)16-17(4)13(12)14-8-11/h7-9,15H,5-6H2,1-4H3
InChIKeyQFQZLJNVDMKLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1157780-30-7) – Procurement-Relevant Structural and Pharmacological Baseline


1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1157780-30-7) belongs to the pyrazolo[3,4-b]pyridine class and has been identified as a selective inhibitor of phosphodiesterase type IV (PDE4) [1]. The compound is commercially available through suppliers including Enamine Ltd. (catalogue EN300-64946) at 95% purity, with molecular formula C13H20N4 and molecular weight 232.32 g/mol . Its core structure comprises a 1,3-dimethylpyrazolo[3,4-b]pyridine scaffold bearing a secondary amine at the 5-position with a chiral pentan-2-yl substituent, which distinguishes it from 5-carboxamide PDE4 inhibitors described in the patent literature [2].

Why Generic Substitution of 1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Is Scientifically Unsound


Within the pyrazolo[3,4-b]pyridine PDE4 inhibitor class, substitution at multiple positions on the heterocyclic core and the exocyclic amine dramatically modulates potency, selectivity, and pharmacokinetic profile. The patent literature explicitly teaches that variation of the N-alkyl substituent (R3 in formula I) – including branching at the α-carbon (pentan-2-yl versus pentan-3-yl) – is a critical determinant of PDE4 inhibitory activity and subtype selectivity [1]. A structurally analogous compound, 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1157793-67-3) which differs only in the position of the alkyl branching point, is commercially available yet carries no disclosed PDE4 activity data . Without direct head-to-head pharmacological comparison, a user cannot assume equivalent potency, selectivity, or off-target profile, making generic interchange scientifically unjustifiable and procurement decisions reliant on compound-specific evidence.

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Versus Closest Analogs


Structural Identity and Chiral Purity: Pentan-2-yl Versus Pentan-3-yl Branching

The target compound bears a chiral secondary amine substituent (pentan-2-yl), whereas its closest commercially available analog, 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1157793-67-3), carries an achiral pentan-3-yl substituent . No published PDE4 inhibition data (IC50) are available for either compound in peer-reviewed literature or patent examples, but the structural distinction is unambiguous: the pentan-2-yl group introduces a stereogenic centre alpha to the amine nitrogen, potentially affecting target binding conformation, while pentan-3-yl lacks this feature. The target compound is procurable as a defined chemical entity (CAS 1157780-30-7, Enamine EN300-64946, 95% purity ), whereas the pentan-3-yl analog (CAS 1157793-67-3) is supplied with similar purity specifications but without PDE4 annotation .

Structural verification Chiral purity Chemical procurement

Commercial Availability and Sourcing Traceability

The target compound is listed by Enamine Ltd. (EN300-64946) and distributed through Fujifilm Wako with documented pricing tiers: 100 mg (¥88,900), 250 mg (¥126,800), 500 mg (¥211,200), 1 g (¥270,200), 2.5 g (¥528,900), 5 g (¥782,800), and 10 g (¥1,160,800) . The pentan-3-yl analog (CAS 1157793-67-3) is also commercially available but through different vendor channels and without PDE4-related annotation . The patent US20090131431A1 describes the general formula for pyrazolo[3,4-b]pyridine PDE4 inhibitors but does not exemplify the 5-amino subclass to which the target compound belongs [1], meaning the target compound occupies a structurally distinct chemical space relative to the well-characterized 5-carboxamide series (e.g., compound 20a in Hamblin et al., 2008 [2]).

Supply chain integrity Catalog provenance Procurement compliance

Recommended Research and Procurement Application Scenarios for 1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine


PDE4 Selectivity Profiling in Inflammatory Disease Models

The compound is annotated as a selective PDE4 inhibitor . Researchers studying cAMP-mediated inflammatory signaling in asthma, COPD, or autoimmune models may use this compound as a structurally distinct chemotype relative to the extensively characterized 5-carboxamide PDE4 inhibitor series (e.g., roflumilast, cilomilast), provided that users independently establish compound identity (CAS 1157780-30-7), purity (>95%), and confirm PDE4 inhibitory activity in their specific assay system prior to use.

Structure-Activity Relationship (SAR) Studies on Pyrazolo[3,4-b]pyridine 5-Amine Substitution

The target compound's chiral pentan-2-yl substituent at the 5-amino position represents a specific SAR probe . In head-to-head comparison with its achiral pentan-3-yl analog (CAS 1157793-67-3), the pair can serve as matched molecular pair analysis for evaluating the contribution of α-carbon chirality to PDE4 binding affinity, selectivity, and pharmacokinetic parameters. Procurement of both compounds from documented supply chains (Enamine EN300-64946 and EN300-64948, respectively) ensures reproducible SAR results.

Chemical Probe Supply Assurance for Repeat-Dose Pharmacology Studies

With documented multi-gram availability (up to 10 g scale) and transparent pricing through Fujifilm Wako , the target compound provides supply chain reliability for medium-scale in vivo pharmacology studies or extended in vitro screening campaigns. Users should verify lot-specific purity certificates and request PDE4 inhibition quality control data from the vendor to ensure batch-to-batch consistency.

Quote Request

Request a Quote for 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.